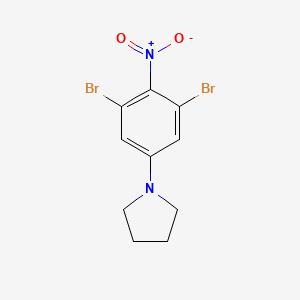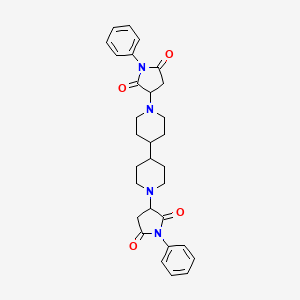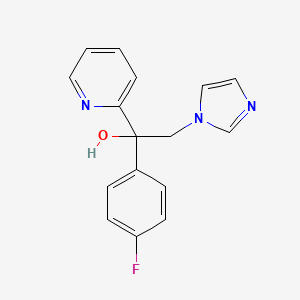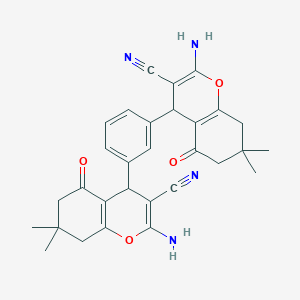![molecular formula C15H16N4O3S B11052107 N-(3'-acetyl-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11052107.png)
N-(3'-acetyl-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3’-acetyl-5,7-dimethyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide, although quite a mouthful, is a fascinating compound. Let’s break it down:
Indole Scaffold: The compound contains an indole nucleus, which is a benzopyrrole with aromatic properties.
Thiadiazole Moiety: The spiro-thiadiazole ring adds complexity. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. They exhibit diverse pharmacological properties.
Preparation Methods
Synthesis Routes:: The synthetic routes for this compound involve the fusion of indole and thiadiazole moieties. Specific methods may vary, but a common approach is the condensation of appropriate precursors.
Reaction Conditions::Indole Formation: Cyclization of appropriate precursors under acidic conditions.
Thiadiazole Formation: Reaction of thiosemicarbazide derivatives with acylating agents.
Industrial Production:: Industrial-scale synthesis typically involves efficient and scalable methods to yield high-purity N-(3’-acetyl-5,7-dimethyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide.
Chemical Reactions Analysis
Reactions::
Oxidation: Indole derivatives can undergo oxidation reactions.
Substitution: Electrophilic substitution occurs readily due to the excess π-electrons in the indole ring.
Other Transformations: Further functionalization, such as acetylation, occurs.
Acetic Anhydride: Used for acetylation.
Thionyl Chloride: Converts carboxylic acids to acid chlorides.
Hydrazine Derivatives: Precursors for thiadiazole formation.
Major Products:: The compound’s major products depend on the specific synthetic pathway and reaction conditions.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antiviral, anticancer, or anti-inflammatory agent.
Biological Studies: Explore its interactions with cellular targets.
Materials Science: Assess its use in organic electronics or sensors.
Mechanism of Action
The compound likely interacts with specific receptors or enzymes, affecting cellular processes. Detailed studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similarity: Compare with other indole-thiadiazole hybrids.
Uniqueness: Highlight its distinct features.
Properties
Molecular Formula |
C15H16N4O3S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(4-acetyl-5',7'-dimethyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-1H-indole]-2-yl)acetamide |
InChI |
InChI=1S/C15H16N4O3S/c1-7-5-8(2)12-11(6-7)15(13(22)17-12)19(10(4)21)18-14(23-15)16-9(3)20/h5-6H,1-4H3,(H,17,22)(H,16,18,20) |
InChI Key |
YQPYJYDGTHCLRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3(C(=O)N2)N(N=C(S3)NC(=O)C)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(2-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxine-6-carbonitrile](/img/structure/B11052039.png)
![5-hexyl-3-(4-methoxyphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11052046.png)
![1,4-Bis(4-methoxyphenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11052050.png)
![9-chloro-8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11052059.png)
![6-{5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]furan-2-yl}-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052068.png)
![7-Chloro-4-(4-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}piperazin-1-yl)quinoline](/img/structure/B11052070.png)

![2-amino-7-(diethylamino)-4-[4-(dimethylamino)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B11052090.png)


![5-Chloro-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11052106.png)
![N-(2-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine](/img/structure/B11052110.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11052118.png)
